molecular formula C19H22BrNO3 B2604371 2-bromo-N-(5-hydroxy-3-phenylpentyl)-5-methoxybenzamide CAS No. 1798621-79-0

2-bromo-N-(5-hydroxy-3-phenylpentyl)-5-methoxybenzamide

Cat. No.: B2604371
CAS No.: 1798621-79-0
M. Wt: 392.293
InChI Key: VRMDLDMJVOBVDM-UHFFFAOYSA-N
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Description

2-bromo-N-(5-hydroxy-3-phenylpentyl)-5-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a hydroxy group, a phenyl group, and a methoxy group attached to a benzamide core

Scientific Research Applications

2-bromo-N-(5-hydroxy-3-phenylpentyl)-5-methoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-hydroxy-3-phenylpentyl)-5-methoxybenzamide typically involves multiple steps:

    Hydroxylation: The hydroxy group is introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

    Phenylation: The phenyl group is incorporated through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst such as aluminum chloride.

    Methoxylation: The methoxy group is added through a methylation reaction using methanol and a methylating agent like dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, potassium cyanide, sodium methoxide.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Regeneration of hydroxy derivatives.

    Substitution: Formation of azide, cyanide, or methoxy derivatives.

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-hydroxy-3-phenylpentyl)-5-methoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide
  • N-(5-hydroxy-3-phenylpentyl)-2,4-dimethylbenzenesulfonamide

Uniqueness

2-bromo-N-(5-hydroxy-3-phenylpentyl)-5-methoxybenzamide is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

2-bromo-N-(5-hydroxy-3-phenylpentyl)-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO3/c1-24-16-7-8-18(20)17(13-16)19(23)21-11-9-15(10-12-22)14-5-3-2-4-6-14/h2-8,13,15,22H,9-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMDLDMJVOBVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCCC(CCO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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